Tofacitinib Prodrug-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

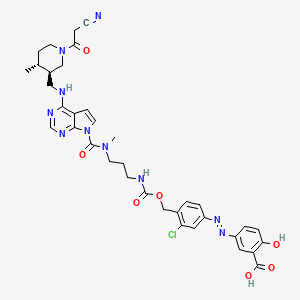

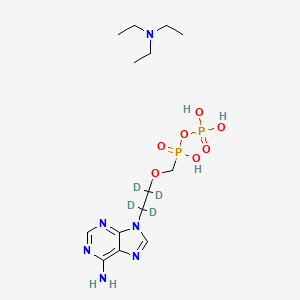

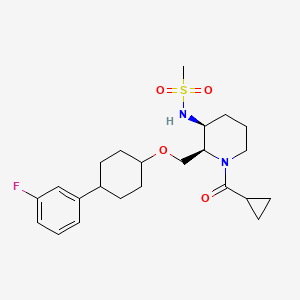

Tofacitinib Prodrug-1 is an effective and orally active prodrug designed to mitigate the systemic adverse effects of Tofacitinib. Tofacitinib is a Janus kinase inhibitor approved by the United States Food and Drug Administration for the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis . This compound aims to enhance the therapeutic efficacy and safety profile of Tofacitinib by reducing its systemic exposure and targeting the drug to specific tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tofacitinib Prodrug-1 involves conjugating Tofacitinib to a carrier molecule via a cleavable linker. One reported method includes the use of N-(2-hydroxypropyl) methacrylamide copolymer and a carbamate linker . The reaction conditions typically involve the use of organic solvents and controlled temperature to ensure the stability of the prodrug.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing impurities. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Tofacitinib Prodrug-1 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The prodrug is designed to release the active Tofacitinib molecule upon exposure to specific physiological conditions, such as the presence of reactive oxygen species .

Common Reagents and Conditions:

Hydrolysis: Water or aqueous buffers at physiological pH.

Oxidation: Reactive oxygen species, such as hydrogen peroxide.

Reduction: Reducing agents like glutathione.

Major Products Formed: The primary product formed from the hydrolysis of this compound is Tofacitinib itself. Other by-products may include the carrier molecule and cleaved linker fragments .

Scientific Research Applications

Tofacitinib Prodrug-1 has a wide range of scientific research applications:

Mechanism of Action

Tofacitinib Prodrug-1 exerts its effects by releasing Tofacitinib upon exposure to specific physiological conditions. Tofacitinib inhibits Janus kinases, which are intracellular enzymes involved in signaling pathways that regulate immune cell function and hematopoiesis . By inhibiting these enzymes, Tofacitinib modulates cytokine signaling and reduces inflammation .

Molecular Targets and Pathways:

Janus Kinases (JAK1, JAK2, JAK3, TYK2): Tofacitinib preferentially inhibits JAK1 and JAK3, affecting cytokine signaling pathways.

Signal Transducer and Activator of Transcription (STAT) Pathway: Inhibition of JAKs prevents the activation of STAT proteins, reducing the transcription of pro-inflammatory genes.

Comparison with Similar Compounds

Tofacitinib Prodrug-1 is unique in its design as a prodrug to enhance the safety and efficacy of Tofacitinib. Similar compounds include other Janus kinase inhibitors and their prodrugs, such as:

Baricitinib: Another Janus kinase inhibitor used to treat rheumatoid arthritis.

Ruxolitinib: Used for the treatment of myelofibrosis and polycythemia vera.

Upadacitinib: A selective Janus kinase inhibitor for the treatment of rheumatoid arthritis.

Uniqueness: this compound stands out due to its targeted delivery mechanism, which reduces systemic exposure and associated adverse effects while maintaining therapeutic efficacy .

Properties

Molecular Formula |

C36H39ClN10O7 |

|---|---|

Molecular Weight |

759.2 g/mol |

IUPAC Name |

5-[[3-chloro-4-[3-[[4-[[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]methylamino]pyrrolo[2,3-d]pyrimidine-7-carbonyl]-methylamino]propylcarbamoyloxymethyl]phenyl]diazenyl]-2-hydroxybenzoic acid |

InChI |

InChI=1S/C36H39ClN10O7/c1-22-9-14-46(31(49)8-11-38)19-24(22)18-40-32-27-10-15-47(33(27)42-21-41-32)36(53)45(2)13-3-12-39-35(52)54-20-23-4-5-26(17-29(23)37)44-43-25-6-7-30(48)28(16-25)34(50)51/h4-7,10,15-17,21-22,24,48H,3,8-9,12-14,18-20H2,1-2H3,(H,39,52)(H,50,51)(H,40,41,42)/t22-,24-/m1/s1 |

InChI Key |

NSUPLTFZPXWUQO-ISKFKSNPSA-N |

Isomeric SMILES |

C[C@@H]1CCN(C[C@H]1CNC2=C3C=CN(C3=NC=N2)C(=O)N(C)CCCNC(=O)OCC4=C(C=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)O)Cl)C(=O)CC#N |

Canonical SMILES |

CC1CCN(CC1CNC2=C3C=CN(C3=NC=N2)C(=O)N(C)CCCNC(=O)OCC4=C(C=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)O)Cl)C(=O)CC#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

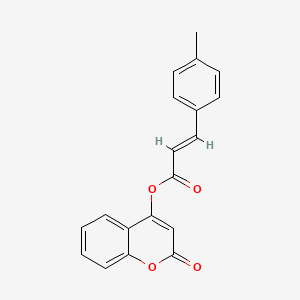

![[(2R,4S,5R)-4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12408410.png)